molecular formula C8H19NO2 B14374374 1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol CAS No. 89846-97-9

1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol

Cat. No.: B14374374
CAS No.: 89846-97-9
M. Wt: 161.24 g/mol
InChI Key: LXNSNPRYBJSMQX-UHFFFAOYSA-N
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Description

1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol is an organic compound with the molecular formula C8H19NO2. This compound features both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol typically involves the reaction of 3-hydroxy-2-methylpropylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process may also include purification steps, such as distillation or crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-butanol: Similar structure with an amino and hydroxyl group but differs in the position of the functional groups.

    3-Hydroxy-2-methylpropylamine: Shares the hydroxy and amino groups but has a different carbon backbone.

Uniqueness

1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

89846-97-9

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-[(3-hydroxy-2-methylpropyl)amino]butan-2-ol

InChI

InChI=1S/C8H19NO2/c1-3-8(11)5-9-4-7(2)6-10/h7-11H,3-6H2,1-2H3

InChI Key

LXNSNPRYBJSMQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC(C)CO)O

Origin of Product

United States

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